molecular formula C18H18ClNO2 B1327236 4'-Chloro-2-morpholinomethyl benzophenone CAS No. 898750-38-4

4'-Chloro-2-morpholinomethyl benzophenone

Cat. No.: B1327236
CAS No.: 898750-38-4
M. Wt: 315.8 g/mol
InChI Key: QRLTXYMYONMZFY-UHFFFAOYSA-N
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Description

4’-Chloro-2-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO2. It is a derivative of benzophenone, where the benzene ring is substituted with a chloro group and a morpholinomethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-morpholinomethyl benzophenone typically involves the reaction of 4-chlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of 4’-Chloro-2-morpholinomethyl benzophenone may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels.

Types of Reactions:

    Oxidation: 4’-Chloro-2-morpholinomethyl benzophenone can undergo oxidation reactions, where the morpholinomethyl group is oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The chloro group in the benzophenone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzophenone derivatives.

Scientific Research Applications

4’-Chloro-2-morpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro and morpholinomethyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    4-Chlorobenzophenone: Similar in structure but lacks the morpholinomethyl group.

    2-Morpholinomethyl benzophenone: Similar but lacks the chloro group.

Uniqueness: 4’-Chloro-2-morpholinomethyl benzophenone is unique due to the presence of both chloro and morpholinomethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above.

Properties

IUPAC Name

(4-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLTXYMYONMZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643537
Record name (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-38-4
Record name Methanone, (4-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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